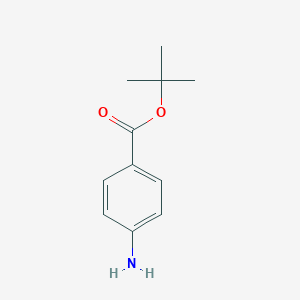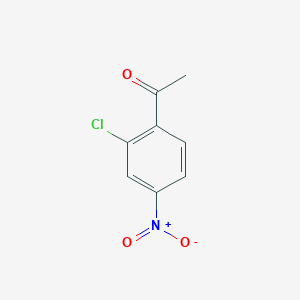
tert-ブチル4-アミノ安息香酸
概要
説明
tert-Butyl 4-aminobenzoate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the para position of the benzene ring is substituted with an amino group. This compound is known for its applications in organic synthesis and pharmaceutical research.
科学的研究の応用
tert-Butyl 4-aminobenzoate has several applications in scientific research:
作用機序
Target of Action
Tert-Butyl 4-aminobenzoate is primarily used as a building block for the synthesis of antifolates . Antifolates are a class of compounds that inhibit the function of folic acid, a vitamin that plays a crucial role in cell division and growth. By inhibiting the function of folic acid, antifolates can prevent the growth of rapidly dividing cells, such as cancer cells .
Mode of Action
The compound interacts with its targets by mimicking the structure of folic acid, allowing it to bind to enzymes that normally use folic acid as a substrate . This prevents these enzymes from carrying out their normal function, which in turn disrupts the biochemical pathways that depend on them .
Biochemical Pathways
The primary biochemical pathway affected by tert-Butyl 4-aminobenzoate is the folate pathway, which is involved in the synthesis of nucleotides, the building blocks of DNA and RNA . By inhibiting this pathway, the compound can disrupt the ability of cells to divide and grow .
Pharmacokinetics
Given its structural similarity to other antifolates, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve enzymatic breakdown and renal excretion .
Result of Action
The molecular and cellular effects of tert-Butyl 4-aminobenzoate’s action include the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, or programmed cell death . This can result in the inhibition of tumor growth in the case of cancer cells .
Action Environment
The action, efficacy, and stability of tert-Butyl 4-aminobenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs or compounds can affect its metabolism and excretion .
生化学分析
Biochemical Properties
tert-Butyl 4-aminobenzoate interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of antifolates, which are important as tumor cell inhibitors . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
Its derivatives have shown various biological activities, including antimicrobial and cytotoxic properties .
Molecular Mechanism
It is known that the modification of the amino group can result in altered vitamin function in susceptible strains .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 4-aminobenzoate is typically synthesized from tert-butyl 4-nitrobenzoate. The synthesis involves the reduction of the nitro group to an amino group. One common method involves dissolving tert-butyl 4-nitrobenzoate in methanol and adding palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then subjected to hydrogen gas under pressure, resulting in the reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl 4-aminobenzoate follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carefully monitored to maintain the appropriate temperature and pressure conditions.
化学反応の分析
Types of Reactions: tert-Butyl 4-aminobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group in tert-butyl 4-nitrobenzoate is reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming N-substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Various amines and palladium catalysts are used for the amination of tert-butyl 4-bromobenzoate.
Major Products:
Reduction: tert-Butyl 4-aminobenzoate.
Substitution: N-substituted derivatives of tert-butyl 4-aminobenzoate.
類似化合物との比較
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
Comparison: tert-Butyl 4-aminobenzoate is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters like methyl or ethyl 4-aminobenzoate. This steric effect can influence the compound’s solubility, stability, and interaction with biological targets .
特性
IUPAC Name |
tert-butyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYORUZMJUKHKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283457 | |
| Record name | tert-Butyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18144-47-3 | |
| Record name | 18144-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of tert-Butyl 4-aminobenzoate in organic synthesis?
A1: tert-Butyl 4-aminobenzoate serves as a versatile building block in organic synthesis. One notable application is its use in palladium-catalyzed amination reactions. [] This method enables the efficient synthesis of various N-substituted derivatives of tert-butyl 4-aminobenzoate. [] These derivatives can be further modified and utilized in the development of pharmaceuticals, agrochemicals, and other valuable compounds.
Q2: How does the structure of tert-Butyl 4-aminobenzoate contribute to its reactivity?
A2: The structure of tert-butyl 4-aminobenzoate features both an electron-donating amine group and an electron-withdrawing ester group on the benzene ring. This combination influences the reactivity of the molecule in several ways:
- Nucleophilic Aromatic Substitution: The electron-withdrawing ester group activates the benzene ring towards nucleophilic aromatic substitution reactions. This allows for the displacement of suitable leaving groups, such as halogens, by nucleophiles like amines. []
- Palladium-Catalyzed Coupling: The presence of the amine group provides a site for coordination with transition metal catalysts, such as palladium. This enables the molecule to participate in palladium-catalyzed coupling reactions, like the Buchwald-Hartwig amination, leading to the formation of new carbon-nitrogen bonds. []
Q3: Can you provide an example of how tert-Butyl 4-aminobenzoate has been used in the development of biologically active compounds?
A3: One example is the synthesis of 1,4-naphthoquinone derivatives with antiproliferative activity against human cervical cancer cells. [] Researchers reacted 2,3-dichloro-1,4-naphthoquinone with various amines, including tert-butyl 4-aminobenzoate. [] This reaction yielded a series of N-substituted 1,4-naphthoquinone derivatives that exhibited varying degrees of antiproliferative activity. [] This highlights the potential of using tert-butyl 4-aminobenzoate as a building block for creating compounds with potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)





![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)

